Baloxavir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

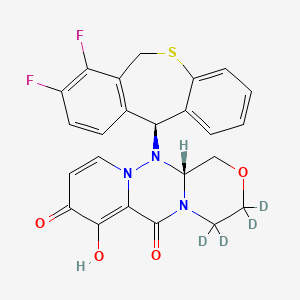

Molecular Formula |

C24H19F2N3O4S |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(3R)-6,6,7,7-tetradeuterio-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |

InChI |

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2 |

InChI Key |

FIDLLEYNNRGVFR-KZRIHOBTSA-N |

Isomeric SMILES |

[2H]C1(C(OC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O)([2H])[2H])[2H] |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Baloxavir-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of isotopically labeled active pharmaceutical ingredients (APIs) is often proprietary. Detailed, publicly available protocols for the synthesis of Baloxavir-d4 are scarce. This guide presents a scientifically robust and illustrative pathway for the synthesis and purification of this compound, based on established synthetic routes for Baloxavir and general principles of deuterium labeling. The experimental protocols and data herein are representative and intended for informational purposes.

Introduction

This compound is the deuterium-labeled analog of Baloxavir acid, the active metabolite of the anti-influenza drug Baloxavir marboxil.[1] Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical development, primarily serving as internal standards for quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer. This property ensures accurate quantification in complex biological matrices by correcting for variability during sample preparation and analysis.[3]

The key challenge in synthesizing deuterated APIs lies in achieving high isotopic purity at specific, stable positions within the molecule.[4] This guide outlines a plausible synthetic strategy, a detailed purification workflow, and the analytical methods required to characterize the final this compound product.

Proposed Synthesis of this compound

The synthesis of Baloxavir involves the coupling of two primary fragments: a chiral tricyclic triazinanone core and a dibenzothiepin moiety. A logical approach to introduce a deuterium label is to utilize a deuterated starting material in the synthesis of the tricyclic core. This ensures the label is incorporated early and is located in a stable position.

This guide proposes the synthesis of the key intermediate, 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f]triazine-6,8-dione-d4 , which can then be coupled with the dibenzothiepin fragment following established literature procedures. The deuteration is targeted at the morpholine-like portion of the tricyclic system, which is synthetically accessible.

Synthetic Pathway Visualization

The following diagram illustrates the proposed synthetic route for a key deuterated intermediate and its subsequent coupling to form this compound acid.

Experimental Protocols (Illustrative)

Synthesis of Deuterated Tricyclic Intermediate

This protocol is adapted from known non-deuterated synthesis routes.

-

Preparation of Deuterated Morpholin-3-one: Start with commercially available ethanolamine-d4. Protect the amine (e.g., as a Boc derivative), react with an acetate derivative, and cyclize under appropriate conditions to yield the deuterated morpholin-3-one precursor.

-

Tandem Condensation: In a nitrogen-flushed reactor, dissolve the deuterated morpholin-3-one and the corresponding pyridone carboxylic acid derivative in a suitable solvent such as ethyl acetate.

-

Coupling Agent Addition: Add a coupling agent like propylphosphonic anhydride (T3P) and a base (e.g., pyridine).

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by HPLC until the starting materials are consumed (typically 8-12 hours).

-

Work-up: Cool the reaction mixture, wash sequentially with aqueous acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated tricyclic triazinanone intermediate.

Coupling and Deprotection to Yield this compound Acid

This protocol follows established procedures for the final steps of Baloxavir synthesis.

-

Coupling Reaction: Dissolve the deuterated tricyclic intermediate and the dibenzothiepin fragment in a suitable solvent mixture (e.g., ethyl acetate and cyclohexane).

-

Catalyst and Reagent: Add an acidic catalyst such as methanesulfonic acid, followed by the coupling agent T3P.

-

Reaction: Heat the mixture (approx. 60-70 °C) and monitor by HPLC for the formation of the protected this compound.

-

Debenzylation: After work-up, dissolve the crude protected product in a high-boiling polar solvent like N,N-Dimethylacetamide (DMAc). Add lithium chloride to facilitate the removal of the benzyl protecting group.

-

Reaction: Heat the mixture (approx. 100-110 °C) for 4-6 hours.

-

Isolation: Cool the reaction and precipitate the product by adding an anti-solvent (e.g., water). Collect the solid by filtration to yield crude this compound acid.

Purification and Analysis Workflow

Purification of the final compound is critical to remove chemical impurities. It is important to note that these standard methods will not separate isotopologues (e.g., d3 from d4 species). The isotopic purity is therefore determined by the purity of the deuterated starting materials and the robustness of the synthetic route against H/D exchange.

Purification and Analysis Workflow Visualization

Detailed Purification Protocol

-

Slurry Wash: The crude this compound solid is suspended in a solvent like methyl tert-butyl ether (MTBE) and stirred at room temperature. This removes highly non-polar impurities. The solid is recovered by filtration.

-

Recrystallization: The washed solid is dissolved in a minimal amount of a hot solvent system, such as acetonitrile and water. The solution is allowed to cool slowly to induce crystallization. This step is highly effective at removing closely related chemical impurities.

-

Filtration and Drying: The purified crystals are collected on a filter, washed with a small amount of cold solvent, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Characterization

-

Chemical Purity: Determined by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The purity is calculated based on the area percentage of the main peak relative to all other peaks.

-

Structural Confirmation: The identity of the compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the exact mass.

-

Isotopic Purity: Assessed using HRMS. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired d4 species versus the less-deuterated (d3, d2, d1) and unlabeled (d0) species can be accurately determined.

Data Presentation (Illustrative)

The following tables summarize expected quantitative data for the synthesis and purification of this compound.

Table 1: Illustrative Synthesis Data

| Step | Product | Starting Material (Mass) | Product (Mass) | Yield (%) |

| 1 | Deuterated Tricyclic Intermediate | 10.0 g | 18.5 g | ~75% |

| 2 | This compound Acid (Crude) | 18.0 g | 22.1 g | ~80% |

Table 2: Illustrative Purification and Final Product Specifications

| Parameter | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Chemical Purity | RP-HPLC | ≥ 99.0% | 99.6% |

| Isotopic Purity (% d4) | HRMS | ≥ 98.0% | 98.8% |

| d0 Content | HRMS | ≤ 0.5% | 0.1% |

| Residual Solvents | GC-HS | Per ICH guidelines | Conforms |

Conclusion

The synthesis and purification of this compound require a strategic approach to introduce the deuterium label efficiently and ensure high chemical and isotopic purity in the final product. By employing a deuterated starting material for the construction of a key intermediate, a robust synthesis can be achieved. Subsequent purification via recrystallization is effective for removing chemical impurities. Rigorous analytical testing, particularly using high-resolution mass spectrometry, is essential to confirm the structure and verify the isotopic enrichment of the final this compound, ensuring its suitability as a reliable internal standard for critical bioanalytical studies.

References

Physicochemical Characteristics of Baloxavir-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Baloxavir-d4, a deuterated isotopologue of Baloxavir acid, the active metabolite of the antiviral drug Baloxavir marboxil. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Introduction

This compound is the deuterium-labeled form of Baloxavir acid, a potent inhibitor of the cap-dependent endonuclease of the influenza virus polymerase complex.[1][2][3] As a stable isotope-labeled compound, this compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[2][4] Understanding its physicochemical properties is paramount for the development of robust analytical methods and for its application in research.

Physicochemical Properties

The following tables summarize the known quantitative physicochemical data for this compound. Due to the limited availability of specific experimental data for the deuterated form, information for the non-deuterated parent compound, Baloxavir acid, is also provided for comparative purposes where available.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f]triazine-6,8-dione-3,3,4,4-d4 | |

| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S | |

| Molecular Weight | 487.51 g/mol | |

| CAS Number | 2415027-80-2 | |

| Appearance | White to off-white solid (presumed) | General knowledge |

Table 2: Solubility Data

| Solvent | Solubility of this compound | Solubility of Baloxavir marboxil (Prodrug) | Reference |

| DMSO | 10 mM | ~1 mg/mL | |

| Water | Insoluble (presumed) | Insoluble | |

| Ethanol | Insoluble (presumed) | Slightly soluble | |

| Methanol | Not available | Slightly soluble | |

| Acetonitrile | Not available | Soluble |

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference |

| Mass Spectrometry (UPLC-MS/MS) | Mass-to-charge ratio (m/z) | 488.1 → 247.2 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for the specific analysis of this compound.

Solubility Determination

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology (Adapted from standard protocols):

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol) in a sealed vial.

-

Equilibrate the vials by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Melting Point Determination

Objective: To determine the melting point of solid this compound.

Methodology (Capillary Method, adapted from standard protocols):

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered and thoroughly dried.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Instrumentation:

-

Use a calibrated melting point apparatus.

-

Place the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Heat the block at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.

-

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural confirmation and identification of this compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the molecular structure and the positions of deuterium labeling.

3.3.2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer, typically via an LC system (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire mass spectra in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

-

Data Analysis: Analyze the mass-to-charge ratio of the molecular ion to confirm the molecular weight and the fragmentation pattern to verify the structure.

Mechanism of Action and Signaling Pathway

Baloxavir, the non-deuterated counterpart of this compound, functions by inhibiting a critical step in the replication of the influenza virus. It specifically targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the viral RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this process, Baloxavir effectively halts viral gene transcription and replication.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound. While specific experimental values for some properties are not yet publicly available, the provided information on its identity, solubility in DMSO, and mass spectrometric behavior, supplemented with data from its non-deuterated analogue, offers a solid foundation for its use in research and development. The experimental protocols outlined herein provide a starting point for the in-house characterization of this important analytical standard.

References

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Baloxavir-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Baloxavir-d4 as a deuterated internal standard in the quantitative bioanalysis of baloxavir, the active metabolite of the influenza antiviral baloxavir marboxil. By delving into the core mechanism of action of both the drug and the internal standard, this document provides a comprehensive resource for professionals engaged in drug metabolism, pharmacokinetics (DMPK), and other bioanalytical studies.

Introduction: The Need for Precision in Antiviral Quantification

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir.[1] Baloxavir exerts its antiviral effect by inhibiting the cap-dependent endonuclease activity of the polymerase acidic (PA) protein of the influenza virus, a crucial step in viral mRNA synthesis and replication.[1][2] Accurate quantification of baloxavir in biological matrices is paramount for pharmacokinetic studies, dose-response assessments, and regulatory submissions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3]

However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] To mitigate these variabilities, a suitable internal standard is indispensable. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.

Mechanism of Action of this compound as an Internal Standard

This compound is a deuterated analog of baloxavir, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (baloxavir) and the internal standard (this compound), while their physicochemical properties remain nearly identical.

The core principle behind using this compound as an internal standard is that it behaves identically to baloxavir throughout the entire analytical process, from sample extraction to detection. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement experienced by the analyte in the mass spectrometer's ion source will be equally experienced by the co-eluting internal standard.

By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thus correcting for analytical variability and ensuring accurate and precise results.

Visualizing the Mechanism of Action of Baloxavir

The following diagram illustrates the metabolic activation of baloxavir marboxil and its subsequent inhibition of the influenza virus replication cycle.

Experimental Protocols for Baloxavir Quantification

The following sections detail a typical experimental workflow for the quantification of baloxavir in human plasma using this compound as an internal standard, based on published methodologies.

Sample Preparation: Liquid-Liquid Extraction

-

To a 100 µL aliquot of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC Column | Zorbax SB C18 (50 x 4.6 mm, 3.5 µm) or Acquity UPLC Peptide BEH C18 (150 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 5 mM Ammonium Acetate Buffer, B: Methanol (Gradient elution may be used) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

The mass spectrometer is set to monitor the following precursor to product ion transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Baloxavir | 572.60 | 250.30 |

| This compound | 576.60 | 254.30 |

Note: Some studies have utilized Baloxavir-d5 with MRM transitions of m/z 489.1 → 252.1 for the internal standard, which demonstrates the same principles of stable isotope dilution.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the bioanalytical workflow for quantifying baloxavir using this compound.

Data Presentation and Validation

A validated bioanalytical method using this compound as an internal standard should demonstrate acceptable performance in terms of linearity, precision, accuracy, recovery, and stability.

Method Validation Parameters

The following table summarizes typical validation results for the quantification of baloxavir in human plasma.

| Parameter | Typical Value |

| Linearity Range | 10.610 – 1229.080 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra- & Inter-day Precision (%CV) | < 15% |

| Intra- & Inter-day Accuracy (%Bias) | Within ±15% |

| Mean Recovery (Baloxavir) | ~81% |

| Mean Recovery (Baloxavir-d5) | ~93% |

| Lower Limit of Quantification (LLOQ) | 10.610 ng/mL |

Note: Data for Baloxavir-d5 is presented for recovery as it is a close analog and demonstrates the high and consistent recovery expected of a deuterated internal standard.

The Logical Relationship of an Ideal Internal Standard

The effectiveness of this compound as an internal standard is rooted in its ability to track the analyte through every potential source of error in the analytical process.

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of baloxavir. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variability throughout the analytical workflow. The use of this compound in LC-MS/MS methods allows for the generation of highly accurate, precise, and reliable data, which is essential for the successful development and regulatory approval of antiviral therapies like baloxavir marboxil. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for implementing robust bioanalytical assays for this important antiviral agent.

References

An In-depth Technical Guide on the Isotopic Enrichment and Stability of Baloxavir-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir-d4 is the deuterium-labeled analogue of Baloxavir acid, the active metabolite of the influenza antiviral prodrug, Baloxavir marboxil.[1][2] Deuterated compounds, such as this compound, are critical tools in pharmaceutical research and development. They are frequently employed as internal standards in bioanalytical assays for pharmacokinetic and metabolism studies due to their nearly identical chemical properties to the unlabeled drug but distinct mass.[2] This guide provides a comprehensive overview of the core technical aspects of this compound, focusing on its isotopic enrichment and stability, which are crucial for its reliable use in a research setting. While specific quantitative data for commercially available this compound is not publicly disclosed, this document outlines the standard methodologies for determining these properties.

Isotopic Enrichment of this compound

Isotopic enrichment refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced with deuterium. High isotopic purity is essential for an internal standard to ensure accurate quantification of the unlabeled analyte. For this compound, this would mean a high percentage of molecules contain four deuterium atoms at the specified positions.

Quantitative Data Summary

Specific data on the isotopic enrichment of commercially available this compound is not publicly available from suppliers. However, a typical specification for a high-quality deuterated internal standard is an isotopic purity of ≥98%. The data would be presented as follows:

| Parameter | Specification | Method of Analysis |

| Chemical Formula | C24H15D4F2N3O4S | - |

| Molecular Weight | 487.51 g/mol | - |

| Isotopic Purity | Not Publicly Available | Mass Spectrometry (LC-MS/MS) |

| Deuterium Incorporation | Not Publicly Available | Mass Spectrometry (LC-MS/MS) |

Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment of this compound is determined using high-resolution mass spectrometry, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the percentage of this compound molecules that are fully deuterated at the four specified positions and to identify the distribution of other isotopic species (e.g., d0, d1, d2, d3).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of dilutions to an appropriate concentration for LC-MS/MS analysis.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass spectrometer) capable of resolving the different isotopic peaks.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for Baloxavir.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to observe the molecular ion cluster of this compound. The mass-to-charge ratios (m/z) for Baloxavir and this compound are approximately 484.2 and 488.1, respectively.[3]

-

-

-

Data Analysis:

-

Identify the molecular ion cluster for this compound in the mass spectrum.

-

Measure the peak intensities for the monoisotopic peak of the unlabeled Baloxavir (d0) and the deuterated species (d1, d2, d3, d4).

-

Correct the observed peak intensities for the natural isotopic abundance of carbon-13 and other elements in the molecule.

-

Calculate the percentage of each deuterated species. The isotopic enrichment is the percentage of the d4 species relative to the sum of all species (d0 to d4).

-

Stability of this compound

The stability of a deuterated compound is a critical parameter that ensures its integrity and accuracy as an internal standard over time. Stability studies are designed to evaluate how the compound is affected by various environmental factors such as temperature, humidity, and light.

Quantitative Data Summary

Specific stability data for this compound is not publicly available. Stability testing would generate data on the degradation of the compound over time under various conditions. The results would be presented in a format similar to the following:

| Storage Condition | Duration | Assay (% of Initial) | Degradation Products (% peak area) |

| Long-Term | |||

| 2-8°C | 24 months | Not Publicly Available | Not Publicly Available |

| Accelerated | |||

| 25°C / 60% Relative Humidity (RH) | 6 months | Not Publicly Available | Not Publicly Available |

| 40°C / 75% Relative Humidity (RH) | 6 months | Not Publicly Available | Not Publicly Available |

| Forced Degradation (Stress Testing) | |||

| Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h) | 24 hours | Not Publicly Available | Not Publicly Available |

| Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C, 24h) | 24 hours | Not Publicly Available | Not Publicly Available |

| Oxidative Degradation (e.g., 3% H2O2, RT, 24h) | 24 hours | Not Publicly Available | Not Publicly Available |

| Photostability (ICH Q1B) | - | Not Publicly Available | Not Publicly Available |

Experimental Protocol: Stability Testing of this compound

The stability testing of this compound should be conducted based on the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[4]

Objective: To evaluate the stability of this compound under various storage conditions to establish its shelf-life and recommended storage conditions.

Methodology:

-

Sample Preparation and Storage:

-

Use at least one batch of this compound with known isotopic enrichment.

-

Store the solid compound in appropriate containers (e.g., amber glass vials) under the following conditions:

-

Long-term: 2-8°C.

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

-

For solution stability, prepare solutions in relevant solvents and store them at various temperatures (e.g., refrigerated and room temperature).

-

-

Stability-Indicating Analytical Method:

-

Develop and validate a stability-indicating HPLC or UHPLC method coupled with UV or MS detection. This method must be able to separate the intact this compound from any potential degradation products.

-

-

Testing Schedule:

-

Long-term: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Analyze samples at 0, 3, and 6 months.

-

-

Forced Degradation Studies:

-

Expose this compound to stress conditions to identify potential degradation pathways. This includes:

-

Hydrolysis: Treat with acidic and basic solutions at elevated temperatures.

-

Oxidation: Treat with an oxidizing agent like hydrogen peroxide.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples to identify and characterize any degradation products, typically using LC-MS/MS.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and quantify any degradation products.

-

Determine the rate of degradation and establish a shelf-life based on the acceptable level of degradation (e.g., not more than 5% degradation).

-

Mandatory Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

A Technical Review of Deuterated Baloxavir: A Novel Approach to Influenza Therapy

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the potential of deuterated Baloxavir as an antiviral agent. While clinical research on a therapeutically optimized deuterated version of Baloxavir marboxil is not yet publicly available, this document will explore the foundational science, including the mechanism of action and pharmacokinetics of Baloxavir, the principles of deuteration in drug development, and the potential benefits that such a modification could confer.

Introduction to Baloxavir Marboxil

Baloxavir marboxil, marketed as Xofluza®, is a first-in-class antiviral drug for the treatment of acute uncomplicated influenza.[1][2] It is a prodrug that is rapidly converted in the body to its active metabolite, baloxavir acid.[3][4] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial enzyme for influenza virus replication.[5] By inhibiting this "cap-snatching" mechanism, baloxavir effectively halts viral gene transcription and replication.

The Principle of Deuteration in Drug Development

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug without changing its fundamental pharmacological activity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile by:

-

Increasing its half-life and exposure.

-

Reducing the formation of metabolites, some of which may be toxic.

-

Allowing for lower or less frequent dosing.

The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®) in 2017 for the treatment of chorea associated with Huntington's disease.

Potential for a Deuterated Baloxavir

The metabolism of baloxavir acid is primarily mediated by UDP-glucuronosyltransferase 1A3 (UGT1A3) and to a lesser extent by CYP3A4. While the primary metabolic pathway is glucuronidation, the involvement of CYP3A4 presents an opportunity for deuteration to potentially enhance the drug's pharmacokinetic profile. By strategically replacing hydrogen atoms at sites of CYP3A4-mediated metabolism with deuterium, it might be possible to slow down this metabolic pathway, leading to increased plasma concentrations and a longer half-life of the active drug.

Currently, deuterated versions of Baloxavir, such as Baloxavir-d4 and Baloxavir-d5, are available commercially. However, their primary application is as internal standards for in vitro and in vivo studies, such as quantitative analysis by NMR, GC-MS, or LC-MS, rather than as therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for Baloxavir marboxil based on available literature. Data for a therapeutically developed deuterated Baloxavir is not yet available.

Table 1: Pharmacokinetic Parameters of Baloxavir Acid (Active Metabolite)

| Parameter | Value | Species | Reference |

| Tmax (median) | 3.5 - 4.0 h | Human | |

| Elimination Half-life (t½) | 49 - 91 h | Human | |

| Apparent Oral Clearance | 7.6 - 10.1 L/h | Human | |

| Protein Binding | 93 - 94% | Human |

Table 2: In Vitro Antiviral Activity of Baloxavir Acid

| Virus Strain | IC50 (nM) | Assay | Reference |

| Influenza A (seasonal) | 1.4 - 3.1 | PA endonuclease assay | |

| Influenza B (seasonal) | 4.5 - 8.9 | PA endonuclease assay | |

| Avian Influenza A (H5N1, H7N9) | 0.8 - 1.3 | Plaque reduction assay |

Experimental Protocols

Detailed experimental methodologies for key experiments cited in the literature are provided below.

Synthesis of Baloxavir Marboxil

A detailed, multi-step synthesis of Baloxavir marboxil has been described by Shionogi. A key strategic element of the synthesis involves the union of a piperazine tricyclic core with a tricyclic diaryl mercaptan. The process includes several steps of building these core structures followed by their coupling and subsequent modifications to yield the final product. The final step involves the conversion of the active baloxavir acid to the prodrug baloxavir marboxil via treatment with chloromethyl methyl carbonate.

In Vitro PA Endonuclease Inhibition Assay

The inhibitory activity of baloxavir acid against the PA endonuclease of influenza A and B viruses can be determined using a fluorescence-based enzymatic assay. The assay measures the cleavage of a fluorescently labeled RNA substrate by the recombinant PA endonuclease. The reaction is performed in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Pharmacokinetic Analysis in Murine Models

To assess the pharmacokinetic properties of baloxavir, BALB/c mice can be administered oral doses of baloxavir marboxil. Blood samples are collected at various time points post-administration, and plasma concentrations of the active metabolite, baloxavir acid, are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are then calculated from the plasma concentration-time data.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Baloxavir marboxil.

Caption: General workflow for the development of a deuterated drug.

Caption: Hypothetical comparison of Baloxavir and deuterated Baloxavir metabolism.

Conclusion

Deuteration represents a promising strategy to enhance the pharmacokinetic properties of existing drugs. While a therapeutically optimized deuterated Baloxavir has not yet been described in the literature, the known metabolic pathways of baloxavir suggest that such a modification could potentially lead to a more favorable clinical profile. The existing deuterated analogs of Baloxavir serve as valuable tools for research, but the development of a deuterated version for therapeutic use would require extensive preclinical and clinical investigation to confirm any potential advantages in efficacy, safety, and dosing regimen. Future research in this area is warranted to explore the full potential of this approach in influenza therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Baloxavir-d4 for Research Applications

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding Baloxavir-d4, a deuterated isotopologue of Baloxavir acid. It serves as a critical internal standard for the quantitative analysis of Baloxavir and its prodrug, Baloxavir marboxil. This document outlines suppliers, typical specifications from a Certificate of Analysis (CoA), and a detailed experimental protocol for its application in bioanalytical assays.

Sourcing and Specifications of this compound

This compound (CAS No: 2415027-80-2) is the deuterium-labeled form of Baloxavir acid, the active metabolite of the influenza antiviral drug Baloxavir marboxil.[1][2] Its primary application in a research setting is as an internal standard for quantitative analyses using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]

Commercial Suppliers

A number of chemical suppliers specialize in providing stable isotope-labeled compounds for research and analytical purposes. The following table summarizes key suppliers for this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Aquigen Bio Sciences | This compound | 2415027-80-2 | C₂₄H₁₅D₄F₂N₃O₄S | 487.5 | Provided with comprehensive characterization data; Sample CoA available. |

| MedChemExpress | This compound | 2415027-80-2 | C₂₄H₁₅D₄F₂N₃O₄S | 487.51 | Described as an internal standard for NMR, GC-MS, or LC-MS.[2] |

| TargetMol Chemicals Inc. | This compound | 2415027-80-2 | Not Specified | Not Specified | Product data sheet and MSDS are available for download. |

| BOC Sciences | Baloxavir-[d4] | 2415027-80-2 | Not Specified | Not Specified | Labeled as an isotope compound of Baloxavir. |

| Immunomart | This compound | Not Specified | Not Specified | Not Specified | Described as the deuterium-labeled Baloxavir. |

Certificate of Analysis (CoA): Typical Data

A Certificate of Analysis for this compound provides critical data on the identity, purity, and quality of the compound. Researchers should always refer to the supplier-specific CoA for exact specifications. The table below outlines the typical parameters found in a CoA for this compound.

| Parameter | Typical Specification | Method |

| Appearance | Off-white to yellow solid | Visual Inspection |

| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S | --- |

| Molecular Weight | ~487.51 | Mass Spectrometry |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry |

| Solubility | Soluble in DMSO | --- |

| Storage Condition | -20°C | --- |

Experimental Protocol: Quantification of Baloxavir in Human Plasma via LC-MS/MS

This compound is essential for the accurate quantification of Baloxavir in biological matrices, such as human plasma, by correcting for variability during sample preparation and analysis. The following is a representative protocol for a liquid chromatography with tandem mass spectrometry (LC-MS/MS) bioanalytical method.

Materials and Reagents

-

Baloxavir reference standard

-

This compound (Internal Standard, IS)

-

Control human plasma (with anticoagulant, e.g., heparin)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein precipitation solvent (e.g., ACN with 0.1% FA)

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Baloxavir and this compound (IS) in a suitable organic solvent like DMSO or methanol.

-

Working Solutions: Serially dilute the primary stock solutions with a mixture of ACN and water (e.g., 50:50 v/v) to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN/water.

-

Calibration Curve and QC Samples: Spike control human plasma with the appropriate working standard solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, high concentrations).

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of the cold protein precipitation solvent (ACN with 0.1% FA).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A typical gradient might run from 5% B to 95% B over several minutes to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Baloxavir Transition: Q1/Q3 to be determined (e.g., m/z 484.1 → 337.1)

-

This compound Transition: Q1/Q3 to be determined (e.g., m/z 488.1 → 341.1)

-

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Baloxavir) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Baloxavir in unknown samples is then determined by interpolating their peak area ratios from this curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for bioanalytical sample analysis and the mechanism of action for Baloxavir.

Caption: Workflow for bioanalytical quantification using an internal standard.

Caption: Mechanism of action of Baloxavir in inhibiting influenza replication.

References

Commercial Availability and Technical Applications of Baloxavir-d4 for Research Professionals

An In-depth Guide to the Use of Deuterated Baloxavir in Preclinical and Clinical Research

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the commercial availability of Baloxavir-d4, a deuterium-labeled internal standard for the antiviral agent Baloxavir. This document outlines its physicochemical properties, provides detailed experimental protocols for its use in quantitative analysis, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Commercial Availability and Specifications

This compound is available for research purposes from several specialized chemical suppliers. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Baloxavir in biological matrices.[1][2] Below is a summary of typical product specifications from various suppliers.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Catalog Number | Purity | Form | Solubility |

| MedchemExpress | HY-W751835 | 99.27% | Solid | 10 mM in DMSO |

| Immunomart | HY-W751835 | N/A | N/A | 10 mM in DMSO |

| BOC Sciences | BLP-003387 | N/A | N/A | N/A |

| TargetMol Chemicals | TMIH-0105 | N/A | N/A | N/A |

N/A: Not explicitly provided on the product's web page.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound acid; S-033447-d4 |

| CAS Number | 2415027-80-2 |

| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S |

| Molecular Weight | 487.51 g/mol |

Mechanism of Action: Inhibition of Influenza Cap-Dependent Endonuclease

Baloxavir, the non-labeled analyte, is a potent and selective inhibitor of the cap-dependent endonuclease (CEN) enzyme of the influenza virus.[3] This enzyme is a critical component of the viral polymerase complex and is responsible for a process known as "cap-snatching."[4] During cap-snatching, the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) and uses them as primers to initiate the transcription of its own viral mRNAs. By inhibiting the CEN, Baloxavir effectively blocks viral gene transcription and replication.

Experimental Protocols: Quantitative Analysis of Baloxavir using LC-MS/MS

This compound is an ideal internal standard for the quantification of Baloxavir in biological samples due to its similar chemical and physical properties to the analyte, but with a distinct mass. This section provides a detailed protocol for an LC-MS/MS method, synthesized from published research.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL polypropylene tube, add 50 µL of plasma sample.

-

Add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid, if necessary for stability) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Baloxavir: m/z 484.2 → 247.2

-

This compound: m/z 488.1 → 247.2

-

Table 3: Example LC-MS/MS Method Parameters for Baloxavir Quantification

| Parameter | Value |

| LC Column | Acquity UPLC BEH C18, 1.7µm, 2.1mm x 150mm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization | ESI Positive |

| MRM Transition (Analyte) | m/z 484.2 → 247.2 |

| MRM Transition (IS) | m/z 488.1 → 247.2 |

| Linearity Range | 3-200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Baloxavir using this compound as an internal standard.

Conclusion

This compound is a commercially available and essential tool for researchers engaged in the development and study of Baloxavir. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable pharmacokinetic and other quantitative data. The methodologies and information presented in this guide are intended to support the design and execution of robust bioanalytical studies. Researchers should always refer to the specific product data sheets from their chosen supplier for the most accurate and up-to-date information.

References

- 1. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. quora.com [quora.com]

- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

Introduction: The Role of Stable Isotopes in Drug Development

An In-depth Technical Guide to Baloxavir acid-d4 and Baloxavir marboxil-d4 in Pharmaceutical Research

Executive Summary

Baloxavir marboxil is a first-in-class antiviral agent, administered as a prodrug, for the treatment of influenza A and B viruses.[1][2] It undergoes rapid in vivo hydrolysis to its active form, Baloxavir acid, which inhibits the cap-dependent endonuclease, a critical enzyme in the influenza virus replication cycle.[1][3][4] The development and clinical evaluation of such therapeutic agents rely heavily on precise bioanalytical techniques for pharmacokinetic and metabolic profiling. Stable isotope-labeled analogues, specifically Baloxavir marboxil-d4 and Baloxavir acid-d4, are indispensable tools in these studies. This guide provides a technical overview of these deuterated compounds, detailing their roles, the underlying experimental methodologies, and their significance for researchers in drug development.

In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope labeling is a foundational technique. By replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope like deuterium (²H or D), researchers can create an analogue that is chemically identical to the parent compound but has a higher mass.

Baloxavir marboxil is the prodrug, designed for oral administration, while Baloxavir acid is the active metabolite responsible for the antiviral effect. Their deuterated counterparts, Baloxavir marboxil-d4 and Baloxavir acid-d4 , serve distinct but related purposes:

-

Baloxavir acid-d4 is the deuterium-labeled form of the active drug. Its primary and most critical application is as an internal standard in bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It allows for the precise and accurate quantification of Baloxavir acid in complex biological matrices like plasma or tissue by correcting for variability during sample processing and analysis.

-

Baloxavir marboxil-d4 is the deuterium-labeled prodrug. While the active metabolite's standard (Baloxavir acid-d4) is more commonly used for pharmacokinetic analysis, the labeled prodrug can be used in specialized studies to trace the metabolic fate of the prodrug itself, from absorption to its conversion into the active form.

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This mass shift of four daltons is ideal for mass spectrometry, providing a clear distinction between the analyte and the internal standard without interfering with the chromatographic retention time or ionization efficiency.

Chemical Properties and Structures

The key physical and chemical characteristics of the deuterated analogues are summarized below. These properties are fundamentally identical to their non-labeled counterparts, with the exception of molecular weight.

| Property | Baloxavir marboxil-d4 | Baloxavir acid-d4 |

| Synonyms | BXM-d4, S-033188-d4 | BXA-d4, S-033447-d4 |

| Molecular Formula | C₂₇H₁₉D₄F₂N₃O₇S | C₂₄H₁₅D₄F₂N₃O₄S |

| Molecular Weight | ~575.58 g/mol | ~487.51 g/mol |

| CAS Number | Not readily available | 2415027-80-2 |

| Chemical Structure | Deuterated analogue of Baloxavir marboxil | Deuterated analogue of Baloxavir acid |

| Primary Role | Tracer in metabolic fate studies of the prodrug | Internal standard for bioanalytical quantification of Baloxavir acid |

Mechanism of Action and Metabolic Conversion

Baloxavir marboxil's therapeutic effect is realized only after its conversion to Baloxavir acid. The active form targets a highly conserved enzyme in the influenza virus, making it effective against a wide range of strains, including those resistant to other antivirals like oseltamivir.

Mechanism of Action: Baloxavir acid inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, which is part of the viral RNA polymerase complex. This enzyme is responsible for "cap snatching," a process where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs. By blocking this step, Baloxavir acid effectively halts viral gene transcription and replication.

Metabolic Pathway: Following oral administration, Baloxavir marboxil is rapidly and extensively hydrolyzed by esterase enzymes (specifically arylacetamide deacetylase) in the small intestine, liver, and blood to form the active Baloxavir acid. This rapid conversion means that concentrations of the prodrug in plasma are typically very low or undetectable.

Caption: Metabolic activation of Baloxavir marboxil-d4 to Baloxavir acid-d4.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the pharmacokinetic profile and antiviral activity of Baloxavir. These values were determined in studies using the non-labeled compound, but their accurate measurement depends on the use of deuterated internal standards like Baloxavir acid-d4.

Table 1: Pharmacokinetic Parameters of Baloxavir Acid (in Healthy Adults)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3.5 - 4.0 hours | |

| Elimination Half-Life (t₁/₂) | ~79 - 98 hours | |

| Apparent Oral Clearance (CL/F) | 7.6 - 10.3 L/h | |

| Apparent Volume of Distribution (Vd/F) | ~1180 L | |

| Plasma Protein Binding | 92.9% - 93.9% |

Note: Body weight is a significant covariate influencing clearance and volume of distribution.

Table 2: In Vitro Antiviral Activity of Baloxavir Acid

| Virus Strain | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference |

| Influenza A (H1N1)pdm09 | Focus Reduction Assay | IC₅₀: 0.42 ± 0.37 | |

| Influenza A (H3N2) | Focus Reduction Assay | IC₅₀: 0.66 ± 0.17 | |

| PA/I38T Mutant (H1N1)pdm09 | Focus Reduction Assay | IC₅₀: 41.96 ± 9.42 | |

| PA/I38T Mutant (H3N2) | Focus Reduction Assay | IC₅₀: 139.73 ± 24.97 |

Note: The PA/I38T substitution is a common treatment-emergent mutation that confers reduced susceptibility to Baloxavir.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable data. Below are representative methodologies for bioanalytical quantification and in vitro antiviral activity assessment.

Protocol: Quantification of Baloxavir Acid in Human Plasma via LC-MS/MS

This protocol describes a typical workflow for determining the concentration of Baloxavir acid in plasma samples from clinical trials.

Objective: To accurately quantify Baloxavir acid concentrations in human plasma.

Materials:

-

Human plasma samples (collected with K₂EDTA)

-

Baloxavir acid analytical standard

-

Baloxavir acid-d4 (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 3200)

-

Analytical column (e.g., Phenomenex C18, 50 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of Baloxavir acid (1 mg/mL) in a suitable solvent like DMSO or methanol.

-

Prepare a stock solution of Baloxavir acid-d4 (1 mg/mL).

-

Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking blank human plasma with the Baloxavir acid stock solution.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the Baloxavir acid-d4 internal standard working solution (e.g., at 500 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Baloxavir acid and Baloxavir acid-d4. (e.g., for non-labeled Baloxavir marboxil, a transition of m/z 572.8 -> 251.3 has been reported). The precise m/z values for Baloxavir acid and its d4 analogue would be optimized.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Baloxavir acid) and the internal standard (Baloxavir acid-d4).

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Baloxavir acid in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Caption: Bioanalytical workflow for quantifying Baloxavir acid in plasma.

Protocol: In Vitro Antiviral Activity Assessment (Focus Reduction Assay)

This protocol is used to determine the concentration of an antiviral drug required to inhibit virus replication in cell culture.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Baloxavir acid against a specific influenza virus strain.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of known titer

-

Baloxavir acid

-

Cell culture medium (e.g., DMEM) with supplements

-

Infection medium (serum-free medium with TPCK-trypsin)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100)

-

Primary antibody (anti-influenza nucleoprotein)

-

Secondary antibody (HRP-conjugated)

-

Substrate for HRP (e.g., TMB)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Drug Preparation: Prepare serial dilutions of Baloxavir acid in infection medium to cover a wide concentration range (e.g., 0.01 nM to 1 µM). Include a "no-drug" virus control.

-

Virus Infection:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the influenza virus at a low multiplicity of infection (MOI), typically 0.001, for 1 hour at 37°C.

-

-

Drug Treatment:

-

After the 1-hour infection period, remove the virus inoculum.

-

Add 100 µL of the prepared Baloxavir acid dilutions (or virus control medium) to the appropriate wells.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator to allow for a single cycle of viral replication.

-

Immunostaining of Foci:

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Incubate with the primary antibody against the influenza virus nucleoprotein.

-

Wash the cells, then incubate with the HRP-conjugated secondary antibody.

-

Wash again, then add the HRP substrate to visualize the infected cells (foci).

-

-

Data Analysis:

-

Count the number of foci (infected cell clusters) in each well.

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control.

-

Plot the percentage of inhibition against the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

-

Caption: Workflow for an in vitro Focus Reduction Assay (FRA).

Conclusion

Baloxavir acid-d4 and Baloxavir marboxil-d4 are not therapeutic agents themselves but are critical analytical reagents that enable the robust research and development of the antiviral drug Baloxavir marboxil. Baloxavir acid-d4 is fundamentally important as an internal standard, ensuring the accuracy and precision of pharmacokinetic studies that are mandatory for regulatory approval and for defining proper dosing regimens. Baloxavir marboxil-d4 provides a tool for more specialized investigations into the prodrug's absorption and metabolic conversion. For researchers in the pharmaceutical sciences, a thorough understanding of the application of these stable isotope-labeled standards is essential for advancing new and effective antiviral therapies.

References

The Antiviral Activity of Baloxavir: A Technical Overview and the Unexplored Potential of Deuterium Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a significant advancement in the treatment of influenza A and B viruses. Its novel mechanism of action, targeting the "cap-snatching" process essential for viral mRNA synthesis, distinguishes it from neuraminidase inhibitors. This guide provides a comprehensive overview of the antiviral activity, mechanism of action, and pharmacokinetics of Baloxavir. While the therapeutic potential of deuterium-labeled Baloxavir remains an area of nascent exploration, this document will briefly touch upon the established applications of deuterated compounds in pharmacology and the theoretical implications for Baloxavir. The primary focus, however, will be on the extensive data available for the non-deuterated form, providing researchers and drug development professionals with a thorough understanding of its properties.

Introduction: The Role of Deuterium in Drug Development

Deuterium, a stable isotope of hydrogen, has gained attention in pharmaceutical research for its potential to favorably alter the metabolic and pharmacokinetic profiles of drugs. The substitution of hydrogen with deuterium can strengthen chemical bonds, a phenomenon known as the kinetic isotope effect. This can lead to reduced rates of metabolism, potentially increasing a drug's half-life and exposure. While deuterated drugs like deutetrabenazine have been successfully developed and approved, there is currently no publicly available research detailing the antiviral activity or therapeutic potential of deuterium-labeled Baloxavir. The existing literature on deuterated Baloxavir, specifically Baloxavir-d5, describes its use as an internal standard for quantitative analysis in research settings.[1]

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed to its active metabolite, baloxavir acid.[2] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the influenza virus polymerase complex.[1] This inhibition prevents the virus from "snatching" the 5' cap structures from host pre-mRNAs, a critical step for initiating the transcription of its own viral mRNAs. By blocking this process, Baloxavir effectively halts viral gene replication.

Figure 1. Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.

Antiviral Activity of Baloxavir

Baloxavir has demonstrated potent antiviral activity against a wide range of influenza viruses, including seasonal strains, oseltamivir-resistant strains, and avian strains.

In Vitro Antiviral Activity

The in vitro efficacy of Baloxavir is typically measured by the 50% inhibitory concentration (IC50) in a polymerase acidic (PA) endonuclease assay.

| Virus Type | IC50 Range (nM) | Reference |

| Influenza A | 1.4 - 3.1 | DrugBank Online |

| Influenza B | 4.5 - 8.9 | DrugBank Online |

In Vivo Antiviral Activity

Studies in animal models and clinical trials in humans have consistently shown that Baloxavir marboxil significantly reduces viral titers and alleviates influenza symptoms. In ferrets, treatment with Baloxavir marboxil resulted in a rapid and significant reduction in virus titers compared to both vehicle and oseltamivir.[3][4] Clinical studies have shown that Baloxavir is comparable to oseltamivir in terms of time to alleviation of symptoms but demonstrates a more rapid reduction in viral load.

Pharmacokinetics of Baloxavir

Following oral administration, Baloxavir marboxil is rapidly and extensively hydrolyzed to its active form, baloxavir acid.

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~4 hours | Fasted state | WHO |

| Elimination Half-life (t1/2) | ~79 hours | WHO | |

| Protein Binding | 93-94% | DergiPark | |

| Metabolism | UGT1A3 and CYP3A4 | DergiPark | |

| Excretion | Primarily fecal | FDA |

Note: Pharmacokinetic parameters can vary based on factors such as age, weight, and food intake.

Experimental Protocols

In Vitro Antiviral Activity Assay (Focus Assay)

This protocol outlines a general procedure for determining the antiviral activity of a compound against influenza virus in cell culture.

Figure 2. Generalized workflow for an in vitro focus assay to determine antiviral efficacy.

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to confluence in 96-well plates.

-

Virus Infection: The cell monolayers are infected with a specific strain of influenza virus at a low multiplicity of infection (MOI).

-

Compound Addition: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of Baloxavir acid.

-

Incubation: The plates are incubated for a period of 24 to 48 hours to allow for viral replication.

-

Immunostaining: The cells are fixed and permeabilized. A primary antibody specific to a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate is added that produces a colored precipitate in the presence of the enzyme, allowing for the visualization of infected cell clusters (foci).

-

Data Analysis: The number of foci is counted for each drug concentration, and the EC50 value is calculated as the concentration of the drug that inhibits 50% of the foci formation compared to the untreated virus control.

Pharmacokinetic Study in Healthy Volunteers

This protocol describes a typical design for a Phase I clinical trial to assess the pharmacokinetics of a new drug.

Figure 3. Workflow for a pharmacokinetic study of Baloxavir marboxil.

Methodology:

-

Study Population: A cohort of healthy adult volunteers is enrolled in the study.

-

Drug Administration: Participants receive a single oral dose of Baloxavir marboxil under controlled conditions (e.g., fasted state).

-

Blood Collection: Blood samples are collected at various time points before and after drug administration.

-

Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of baloxavir acid is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t1/2).

Conclusion and Future Directions

Baloxavir marboxil is a potent antiviral agent with a novel mechanism of action that offers a valuable therapeutic option for the treatment of influenza. Its single-dose regimen and efficacy against a broad range of influenza viruses are significant clinical advantages.

The potential for deuterium labeling to enhance the pharmacokinetic profile of Baloxavir is an intriguing but as yet unexplored area of research. Future studies could investigate whether a deuterated form of Baloxavir exhibits a longer half-life or improved bioavailability, which could potentially lead to lower dosing or enhanced efficacy. Such research would require a full suite of in vitro and in vivo studies to compare the antiviral activity and pharmacokinetic properties of deuterated and non-deuterated Baloxavir. Until such data becomes available, the focus of research and clinical use will remain on the well-characterized and effective non-deuterated Baloxavir marboxil.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Gold Standard: Baloxavir-d4 as an Internal Standard for Precise LC-MS/MS Quantification

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the influenza antiviral Baloxavir, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative results. Baloxavir-d4, a deuterated analog of Baloxavir, has emerged as a preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties closely mimic the analyte of interest, Baloxavir and its active metabolite Baloxavir acid (BXA), thereby compensating for variations in sample preparation, chromatography, and ionization, leading to robust and reproducible assays.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the LC-MS/MS-based quantification of Baloxavir.

Advantages of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:

-

Correction for Matrix Effects: Biological matrices such as plasma can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. As this compound co-elutes with the unlabeled analyte and experiences the same matrix effects, it provides effective normalization.

-

Compensation for Extraction Variability: During sample preparation steps like protein precipitation or liquid-liquid extraction, minor variations in recovery can occur. The consistent recovery of the internal standard relative to the analyte ensures that these variations do not impact the final calculated concentration.

-

Improved Precision and Accuracy: By accounting for analytical variability, this compound significantly enhances the precision and accuracy of the quantification method, which is crucial for pharmacokinetic and bioequivalence studies.

-

Regulatory Compliance: Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure data integrity.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods utilizing a deuterated internal standard for Baloxavir (or its active form, Baloxavir acid) quantification.

Table 1: Mass Spectrometry Parameters for Baloxavir Acid (BXA) and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Baloxavir Acid (BXA) | 484.2 | 247.2 | ESI+ |

| This compound | 488.1 | 247.2 | ESI+ |

ESI+ refers to positive electrospray ionization.

Table 2: Typical LC-MS/MS Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 3 - 200 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1] |

| Correlation Coefficient (r) | > 0.999[1] |